4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Description
Crystallographic Analysis and Bonding Patterns
The crystallographic investigation of trifluoromethyl-substituted pyridine derivatives reveals critical insights into the structural organization and intermolecular interactions that characterize these complex aromatic systems. Recent crystallographic studies of closely related compounds demonstrate the significant impact of trifluoromethyl substitution on molecular geometry and crystal packing arrangements. The title compound crystallizes in characteristic patterns that reflect the electronic influence of both the trifluoromethyl group and the ether bridge connecting the pyridine and benzaldehyde moieties.
Detailed analysis of the bonding patterns within the trifluoromethylpyridine framework shows that the carbon-fluorine bonds exhibit typical lengths consistent with strong covalent interactions, while the pyridine ring maintains planarity despite the electron-withdrawing effects of the trifluoromethyl substituent. The ether linkage between the pyridine nitrogen-containing heterocycle and the benzaldehyde unit introduces conformational flexibility that significantly influences the overall molecular geometry. Crystal structure determinations of related compounds indicate that dihedral angles between aromatic ring systems typically range from 12 to 21 degrees, suggesting moderate deviation from coplanarity.
The molecular packing within the crystal lattice is governed by weak intermolecular forces, including hydrogen bonding interactions involving the aldehyde functional group and potential pi-pi stacking between aromatic ring systems. The trifluoromethyl group contributes to unique packing motifs through fluorine-hydrogen interactions that stabilize the crystal structure. Displacement parameters analysis reveals anisotropic thermal motion patterns that reflect the relative rigidity of the aromatic core compared to the more flexible ether linkage and aldehyde substituent.
Spectroscopic Characterization (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for trifluoromethyl-substituted pyridine derivatives through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum of related compounds displays distinctive signals corresponding to the aromatic protons of both the pyridine and benzene ring systems. The aldehyde proton typically appears as a singlet at approximately 10.15 parts per million, consistent with the deshielding effect of the carbonyl group. Aromatic protons in the benzene ring system exhibit characteristic multipicity patterns with chemical shifts ranging from 7.5 to 8.0 parts per million, while pyridine ring protons appear in similar spectral regions but with distinct coupling patterns reflecting the heterocyclic environment.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex electronic environment created by trifluoromethyl substitution and ether linkage formation. The carbonyl carbon of the aldehyde functionality appears significantly downfield, typically around 188-190 parts per million, while aromatic carbons display chemical shifts characteristic of their electronic environments. The trifluoromethyl carbon exhibits distinctive splitting patterns due to carbon-fluorine coupling, appearing as a quartet with coupling constants typically ranging from 30-40 hertz. The ether linkage carbon shows intermediate chemical shift values reflecting its position between electron-rich and electron-poor aromatic systems.
Fluorine-19 nuclear magnetic resonance provides unambiguous identification of the trifluoromethyl substituent, with characteristic chemical shifts appearing around -116 parts per million for similar pyridine derivatives. The fluorine signals typically appear as sharp singlets due to rapid rotation of the trifluoromethyl group, though temperature-dependent studies may reveal restricted rotation under certain conditions.
Table 1: Spectroscopic Data Comparison for Related Trifluoromethylpyridine Derivatives
| Compound | ¹H Nuclear Magnetic Resonance (Aldehyde) | ¹³C Nuclear Magnetic Resonance (Carbonyl) | ¹⁹F Nuclear Magnetic Resonance | Infrared (Carbonyl) |
|---|---|---|---|---|
| Reference Derivative A | 10.15 ppm | 188.2 ppm | -116.1 ppm | 1692 cm⁻¹ |
| Reference Derivative B | 10.20 ppm | 190.1 ppm | -115.8 ppm | 1695 cm⁻¹ |
| Target Compound (estimated) | 10.1-10.3 ppm | 187-191 ppm | -115 to -117 ppm | 1690-1700 cm⁻¹ |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The aldehyde carbonyl stretch typically appears between 1690-1700 wavenumbers, while aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 wavenumber region. The trifluoromethyl group contributes distinctive carbon-fluorine stretching bands in the 1000-1300 wavenumber range, providing additional structural confirmation. The ether linkage shows characteristic carbon-oxygen stretching absorption around 1200-1300 wavenumbers.
Ultraviolet-visible spectroscopy demonstrates the extended conjugation within the aromatic system and the electronic influence of the trifluoromethyl substituent. The compound exhibits absorption maxima characteristic of substituted pyridine and benzaldehyde chromophores, with potential bathochromic shifts resulting from the ether bridge conjugation. The electron-withdrawing nature of the trifluoromethyl group influences the electronic transitions, typically resulting in blue-shifted absorption compared to unsubstituted analogues.
Computational Modeling of Electronic Structure (Density Functional Theory Studies)
Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of trifluoromethyl-substituted pyridine derivatives. Computational analysis reveals that the trifluoromethyl group significantly alters the electron density distribution within the pyridine ring system, creating regions of electron deficiency that influence chemical reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies demonstrate the electronic impact of both the trifluoromethyl substituent and the ether linkage connecting the aromatic systems.
Molecular electrostatic potential mapping calculations indicate that the trifluoromethyl group creates a region of significant positive electrostatic potential, while the aldehyde oxygen atom serves as a nucleophilic center with negative electrostatic potential. These complementary electrostatic regions contribute to the compound's ability to participate in diverse chemical interactions and may influence its biological activity through specific molecular recognition events.
Geometry optimization studies reveal preferred conformational arrangements that minimize steric interactions while maximizing electronic stabilization. The ether bridge adopts configurations that balance the competing influences of aromatic ring conjugation and intramolecular steric effects. Bond length analysis shows that the carbon-oxygen bonds in the ether linkage exhibit lengths typical of aromatic ether systems, while the trifluoromethyl carbon-fluorine bonds maintain their characteristic short, strong covalent character.
Natural bond orbital analysis provides quantitative assessment of charge transfer between molecular fragments and reveals the degree of orbital mixing that occurs upon ether bridge formation. The analysis demonstrates significant charge delocalization from the electron-rich benzene ring system toward the electron-deficient trifluoromethylpyridine moiety, consistent with the electronic influence of the substituent pattern.
Comparative Analysis with Isomeric Derivatives
Systematic comparison with positional isomers provides crucial insights into the structure-property relationships that govern trifluoromethylpyridine derivative behavior. The 3-trifluoromethyl isomer 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde exhibits distinct electronic properties compared to the 5-trifluoromethyl target compound, with differences in molecular orbital energies and electrostatic potential distributions reflecting the altered substitution pattern. The mechanism of action for the 3-substituted derivative involves enhanced lipophilicity due to the trifluoromethyl group positioning, allowing improved membrane penetration and subsequent molecular target interactions.
The 6-trifluoromethyl isomer 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde represents another important structural variant that demonstrates the significant impact of substitution position on molecular properties. This isomer exhibits different steric interactions between the trifluoromethyl group and the ether linkage, potentially influencing conformational preferences and intermolecular association patterns. The electronic influence of the trifluoromethyl group varies significantly with position, affecting both the pyridine nitrogen basicity and the overall molecular dipole moment.
Table 2: Comparative Molecular Properties of Trifluoromethylpyridine Isomers
| Isomer Position | Molecular Formula | Molecular Weight | PubChem Identifier | Electronic Character |
|---|---|---|---|---|
| 3-Trifluoromethyl | C₁₃H₈F₃NO₂ | 267.20 | 1086379-05-6 | Enhanced lipophilicity |
| 5-Trifluoromethyl | C₁₃H₈F₃NO₂ | 267.20 | Not specified | Balanced electronic effects |
| 6-Trifluoromethyl | C₁₃H₈F₃NO₂ | 267.20 | 28875386 | Distinct steric profile |
The carboxylic acid analogue 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid provides valuable comparison for understanding the electronic influence of the aldehyde versus carboxyl functional group. This structural variant demonstrates how the oxidation state of the terminal carbon affects molecular properties, with the carboxylic acid exhibiting different hydrogen bonding capabilities and ionic character compared to the neutral aldehyde form. The acid derivative shows enhanced water solubility and different crystallization behavior due to the ability to form carboxylate salts and dimeric hydrogen-bonded structures.
Direct comparison with the non-ether linked derivative 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde reveals the specific influence of the ether bridge on molecular conformation and electronic properties. The directly linked compound exhibits a molecular formula of C₁₃H₈F₃NO with a molecular weight of 251.208, demonstrating the addition of one oxygen atom in the ether-linked target compound. The direct linkage creates a more rigid molecular framework with different conjugation patterns and altered chemical reactivity profiles compared to the ether-bridged analogue.
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPYMWYTXDSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine and 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Ether Formation: The 5-(trifluoromethyl)pyridine is reacted with 4-hydroxybenzaldehyde to form the ether linkage, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde with structurally related compounds, highlighting key differences in substituents, molecular weight, and physical properties:
Key Observations:
- Substituent Effects :
- The trifluoromethyl group in the target compound and its analogs enhances metabolic stability and lipophilicity, critical for drug penetration .
- Ether vs. Direct Linkage : The target compound’s ether oxygen (vs. direct pyridine attachment in ) increases molecular weight and may reduce crystallinity compared to 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde (mp 91–93°C) .
- Chloro Substituent : The chloro analog has a higher molecular weight (301.65 vs. 267.2) and a boiling point of 106°C at 0.075 mmHg, suggesting reduced volatility compared to the target compound.
Hazard and Handling
The chloro-substituted analog is classified as an irritant, suggesting similar compounds may require careful handling to avoid dermal or respiratory exposure. No hazards are reported for other analogs, but standard laboratory precautions are advised.
Biological Activity
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and neuropharmacology. Its structural characteristics, including the trifluoromethyl group and the pyridine moiety, suggest significant interactions with biological targets, making it a candidate for various therapeutic applications.
The compound can be represented structurally as follows:
This structure includes:
- A benzaldehyde functional group
- A pyridine ring substituted with a trifluoromethyl group
Biological Activities
-
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders such as Alzheimer's disease and schizophrenia. The compound exhibited competitive inhibition with an IC50 value ranging from 10.14 to 41.73 μM, indicating its potential as a therapeutic agent in treating these conditions . -
Cholinesterase Inhibition
The compound has also been explored for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide showed dual inhibition capabilities with IC50 values of 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE . This activity is significant for developing treatments for neurodegenerative diseases where cholinergic dysfunction is prevalent. -
Antimicrobial Activity
The compound's derivatives have demonstrated promising antimicrobial properties, particularly against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of electronegative substituents at specific positions on the benzaldehyde moiety can enhance biological activity. For instance, compounds with additional trifluoromethyl or nitro groups exhibited improved enzyme inhibition compared to their unsubstituted counterparts .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | 46.8 - 137.7 | 19.1 - 881.1 | Stronger against AChE |
| Hydrazone derivative 2l | <46.8 | >19.1 | Most effective AChE inhibitor |
Case Studies
-
Inhibition Kinetics
A study investigating the kinetics of the most active hydrazone derivative revealed a Ki value of 13.66 μM, suggesting that this compound interacts effectively within the active site of the POP enzyme . Molecular docking studies corroborated these findings, illustrating how structural modifications influence binding affinity. -
Neuroprotective Effects
Research into neuroprotective properties indicated that certain derivatives could mitigate oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases . -
Cytotoxicity Assessment
In vitro cytotoxicity tests on HepG2 cells showed no significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-hydroxy-5-(trifluoromethyl)pyridine and 4-fluorobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, Ullmann-type coupling using a copper catalyst may optimize yields for the ether linkage formation .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the aldehyde group. Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : NMR (δ ~10.0 ppm for aldehyde proton), NMR (δ ~190 ppm for carbonyl carbon), and NMR (δ ~-60 ppm for CF₃ group) confirm structural integrity .
- IR : A strong absorption band near 1700 cm (C=O stretch) and 1250–1150 cm (C-F stretches) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] at m/z 297.06 (calculated for C₁₃H₈F₃NO₂) .
Q. How does the trifluoromethyl group influence the compound’s reactivity and stability?
- Methodology : The electron-withdrawing CF₃ group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attacks at the 2-position. Stability studies (e.g., accelerated degradation under UV light or varying pH) show the aldehyde group is prone to oxidation, requiring storage under inert atmospheres .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyridine ring be addressed?
- Methodology : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) or TMP (2,2,6,6-tetramethylpiperidine) enables selective functionalization at the 3- or 4-positions of the pyridine ring. Computational DFT studies (e.g., Gaussian 16) predict charge distribution to guide reagent selection .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strains or solvent systems. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). SAR studies should compare derivatives like 4-{[5-(Trifluoromethyl)pyridin-2-yl]thio}benzaldehyde (from ) to isolate electronic vs. steric effects .
Q. How can computational modeling optimize this compound for target-specific drug design?
- Methodology : Molecular docking (AutoDock Vina) against enzymes like CYP450 or kinases identifies binding modes. MD simulations (AMBER) assess stability of ligand-receptor complexes. Focus on the aldehyde group’s role in covalent inhibition or Schiff base formation .
Q. What crystallographic insights exist for related derivatives?
- Methodology : Single-crystal X-ray diffraction of analogs (e.g., 4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde in ) reveals intermolecular π-π stacking and hydrogen bonding patterns. These guide co-crystallization trials with biological targets .
Q. How to mitigate low yields in cross-coupling reactions involving the pyridine moiety?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
